Desmethyl Bromethalin

概要

説明

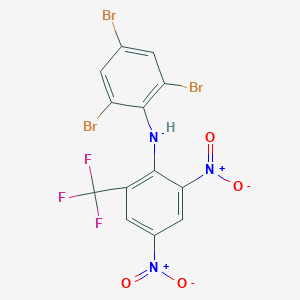

Desmethyl Bromethalin is a complex organic compound characterized by the presence of nitro, bromo, and trifluoromethyl groups attached to an aniline backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Bromethalin typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Addition of bromine atoms to the phenyl ring using bromine or a bromine source like N-bromosuccinimide (NBS).

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

化学反応の分析

Metabolic Formation via N-Demethylation

Desmethyl bromethalin is synthesized in vivo through hepatic metabolism of bromethalin. This reaction involves N-demethylation catalyzed by cytochrome P450 enzymes, forming the active metabolite responsible for uncoupling oxidative phosphorylation .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Absorption half-life | 2.7 hours (rats) | |

| Peak plasma concentration | 4 hours post-ingestion | |

| Plasma half-life | 5–6 days (rats) | |

| Metabolic enzyme | Liver mixed-function oxygenases |

Mechanism:

Guinea pigs, which lack efficient N-demethylation capacity, exhibit resistance to bromethalin toxicity, underscoring the metabolite’s role in mediating effects .

Biochemical Mechanism: Uncoupling Oxidative Phosphorylation

This compound disrupts mitochondrial energy production by uncoupling oxidative phosphorylation , leading to ATP depletion and intracellular sodium/fluid accumulation .

Critical Findings:

-

Inhibits mitochondrial ATP synthesis in brain and liver tissues in vitro (IC₅₀ values not quantified) .

-

Causes intramyelinic edema via failure of Na⁺/K⁺-ATPase pumps, resulting in neurotoxicity .

Reaction Pathway:

Stability and Degradation

This compound is chemically stable under normal conditions but degrades under extreme heat or prolonged exposure to light . No hazardous decomposition products are reported .

Stability Data:

| Condition | Stability | Source |

|---|---|---|

| Ambient temperature | Stable | |

| Aqueous solubility | Low (no exact data available) | |

| Photodegradation | Not observed |

Analytical Detection Methods

High-performance liquid chromatography (HPLC) is the primary method for detecting this compound in biological matrices .

Validation Parameters (HPLC):

| Parameter | This compound | Bromethalin |

|---|---|---|

| Limit of Detection (LOD) | 3.48 ppb | 7.68 ppb |

| Limit of Quantitation (LOQ) | 11.47 ppb | 25.35 ppb |

| Linearity (R²) | 0.997 | 0.990 |

| Recovery (fecal samples) | 85–95% | 80–90% |

Environmental and Toxicokinetic Behavior

-

Lipophilicity: High logP value (estimated >5) facilitates accumulation in adipose tissue .

-

Enterohepatic Recirculation: Prolongs toxicity due to reabsorption from bile .

Elimination Pathways:

科学的研究の応用

Toxicological Analysis

Desmethyl bromethalin is primarily studied in the context of its toxicological effects following exposure to bromethalin. It is essential for understanding the metabolism and impact of bromethalin in various species.

- Detection Methods : Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are utilized to detect this compound in biological samples. For instance, a study reported the development of a sensitive GC-MS/MS method capable of identifying this compound and its metabolites in tissue samples from affected animals .

-

Case Studies :

- A notable case involved a black bear cub that exhibited neurological signs consistent with bromethalin exposure. Analysis confirmed the presence of this compound, indicating absorption and metabolism .

- In another instance, conures in San Francisco showed neurologic signs attributed to bromethalin ingestion, with this compound detected in their feces and tissues .

Environmental Impact

The environmental implications of this compound are significant, especially concerning non-target wildlife species.

- Wildlife Studies : Research has shown that this compound can affect various wildlife species. For example, studies on feral birds indicated that this compound was present in individuals that displayed neurological symptoms, suggesting potential risks associated with rodenticide use in urban environments .

- Regulatory Considerations : The U.S. Environmental Protection Agency (EPA) has conducted assessments regarding the risks posed by bromethalin and its metabolites, including this compound. These assessments aim to minimize exposure risks to non-target species and humans .

Clinical Implications

Understanding the clinical effects of this compound is crucial for veterinary medicine and public health.

- Treatment Protocols : In cases of suspected poisoning, veterinary professionals employ decontamination methods such as emesis and activated charcoal administration to mitigate the effects of both bromethalin and its metabolite .

- Toxicity Profiles : this compound exhibits high toxicity similar to its parent compound. Studies have established that it contributes significantly to the overall toxicological profile observed in cases of rodenticide exposure .

Research Findings

Recent research highlights the need for further studies on this compound's pharmacokinetics and long-term effects.

- Pharmacokinetics : The half-life of bromethalin is approximately 5.6 days, with this compound identified as a major metabolite in various animal models . Understanding these dynamics is essential for developing effective treatment protocols and risk assessments.

- Future Directions : Ongoing research aims to elucidate the mechanisms by which this compound exerts its toxic effects, particularly concerning neurological damage and potential carcinogenicity.

作用機序

The mechanism of action of Desmethyl Bromethalin would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. In chemical reactions, it might act as an electrophile or nucleophile, depending on the reaction conditions.

類似化合物との比較

Similar Compounds

2,4-Dinitroaniline: Lacks the bromine and trifluoromethyl groups.

2,4,6-Tribromoaniline: Lacks the nitro and trifluoromethyl groups.

2,4-Dinitro-6-(trifluoromethyl)aniline: Lacks the bromine groups.

生物活性

Desmethyl bromethalin is a significant metabolite of bromethalin, a neurotoxic rodenticide. Understanding its biological activity is crucial for assessing its impact on various species, particularly in the context of environmental exposure and toxicity.

This compound is formed through the N-demethylation of bromethalin in the liver. This process occurs rapidly after ingestion, with peak plasma concentrations typically reached within four hours . The compound is highly lipophilic, allowing for widespread distribution throughout the body and accumulation in fatty tissues .

The primary mechanism by which this compound exerts its toxic effects is by uncoupling mitochondrial oxidative phosphorylation. This action leads to decreased ATP synthesis, which impairs energy metabolism, particularly in the central nervous system (CNS) . The inhibition of the Na/K ATPase enzyme results in increased intracranial pressure due to the accumulation of cerebrospinal fluid (CSF), causing vacuolization of myelin and subsequent neuronal damage .

Toxicological Profile

The toxicity of this compound is significant, with an LD50 (lethal dose for 50% of the population) reported at approximately 7.5 mg/kg in rats . Clinical signs associated with exposure include:

- Initial Phase : Tremors, hyperesthesia, seizures

- Paralytic Phase : Depression, disorientation, ataxia, and eventually death .

Case Studies

Several case studies illustrate the impact of this compound on different species:

- Feral Conures Study (2018) : In this study, four free-ranging conures displayed neurological symptoms consistent with bromethalin toxicosis. Fecal samples from three subjects tested positive for both bromethalin and this compound. Histopathological examinations revealed vacuolar degeneration in brain tissues, highlighting the neurotoxic effects of this compound .

| Subject | Treatment Time | Fecal Bromethalin | Brain this compound |

|---|---|---|---|

| 1 | 2 weeks | 18.37 μg/g | Negative |

| 2 | 2 months | 4.06 μg/g | 11.91 μg/g |

| 3 | 2 weeks | 0.8 μg/g | 1.68 μg/g |

- American Black Bear Exposure (2022) : A free-ranging American black bear exhibited neurological signs consistent with low-level exposure to bromethalin. Although histopathological lesions were subtle, this compound was confirmed in tissue samples. The bear's recovery after one week suggested sub-lethal exposure .

Environmental Impact and Resistance

Research indicates that certain species may exhibit varying degrees of resistance to bromethalin and its metabolites. For instance, conures may metabolize bromethalin into this compound less effectively than other species, suggesting a need for further studies to understand interspecies differences in toxicity and metabolism .

特性

IUPAC Name |

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHIPJJDSPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073567 | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57729-86-9 | |

| Record name | Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。